molecular formula C10H13BrFNO B3072683 [2-(2-Bromo-4-fluorophenoxy)ethyl]dimethylamine CAS No. 1016837-38-9

[2-(2-Bromo-4-fluorophenoxy)ethyl]dimethylamine

Cat. No.: B3072683
CAS No.: 1016837-38-9
M. Wt: 262.12 g/mol
InChI Key: BLGSLRQEABOXRN-UHFFFAOYSA-N
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Description

[2-(2-Bromo-4-fluorophenoxy)ethyl]dimethylamine ( 1016837-38-9) is a chemical compound with the molecular formula C10H13BrFNO and a molecular weight of 262.12 g/mol . It is supplied as a research chemical intended for use as a synthetic intermediate in laboratory settings . The structure of this compound, which features a bromo-fluorophenoxy group linked to a dimethylaminoethyl chain, suggests its potential utility in medicinal chemistry. Compounds with similar structural motifs, such as phenoxyethylamine backbones with halogen substitutions and dimethylamine groups, are frequently employed in pharmaceutical research for the development of receptor-binding molecules . For instance, research on structurally related compounds indicates potential applications in the development of serotonergic system ligands, which are valuable tools for neurobiological research and positron emission tomography (PET) imaging agent development . This reagent requires specific storage conditions to maintain stability, with recommended storage at -4°C for 1-2 weeks or at -20°C for longer periods of 1-2 years . Handling must be performed with appropriate safety precautions, including the use of protective glasses, clothing, masks, and gloves to avoid skin contact . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2-(2-bromo-4-fluorophenoxy)-N,N-dimethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrFNO/c1-13(2)5-6-14-10-4-3-8(12)7-9(10)11/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGSLRQEABOXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=C(C=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Bromo-4-fluorophenoxy)ethyl]dimethylamine typically involves the reaction of 2-bromo-4-fluorophenol with 2-chloroethyl dimethylamine hydrochloride. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromo and fluoro substituents on the phenoxy ring can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding phenolic derivatives.

    Reduction Reactions: Reduction of the bromo substituent can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding fluorophenoxyethylamine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, dimethylformamide, elevated temperatures.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

Major Products Formed:

    Substitution: Phenoxyethyl derivatives with different substituents.

    Oxidation: Phenolic derivatives.

    Reduction: Fluorophenoxyethylamine.

Scientific Research Applications

Pharmaceutical Synthesis

One of the primary applications of [2-(2-Bromo-4-fluorophenoxy)ethyl]dimethylamine is its role as an intermediate in the synthesis of pharmaceuticals. It has been identified as a key precursor in the production of serotonergic compounds, which are crucial for treating various disorders related to serotonin neurotransmission. This includes conditions such as depression, anxiety, obesity, and other mood disorders .

Serotonin Receptor Modulation

Research indicates that compounds derived from this compound can activate the 5-HT_2C receptor. This receptor plays a significant role in mediating serotonin's effects on mood and appetite regulation. The activation of this receptor has therapeutic implications for treating obesity and other serotonin-related disorders .

Organic Synthesis

In organic chemistry, this compound is utilized for synthesizing various benzofuran derivatives. These derivatives have been explored for their potential pharmacological activities, including anti-inflammatory and analgesic properties. The compound can be reacted with different reagents to yield diverse products that may exhibit significant biological activities .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Pharmaceutical SynthesisIntermediate for serotonergic compoundsVital for synthesizing drugs targeting serotonin
Serotonin Receptor ModulationActivation of 5-HT_2C receptor for treating mood disordersPotential treatment for depression and obesity
Organic SynthesisPrecursor for benzofuran derivativesDerivatives may have anti-inflammatory effects

Case Study 1: Serotonergic Compounds

A study highlighted the synthesis of a novel serotonergic compound using this compound as an intermediary. The resulting compound demonstrated effective activation of the 5-HT_2C receptor in vitro, suggesting potential applications in treating mood disorders .

Case Study 2: Synthesis of Benzofurans

Another research effort focused on employing this compound in the synthesis of various benzofuran derivatives. The study reported successful reactions yielding several products with notable biological activities, including anti-cancer properties. These findings underscore the compound's utility in developing therapeutic agents .

Mechanism of Action

The mechanism of action of [2-(2-Bromo-4-fluorophenoxy)ethyl]dimethylamine involves its interaction with specific molecular targets. The dimethylamine group can form hydrogen bonds with biological macromolecules, while the bromo and fluoro substituents can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also influence cellular signaling pathways by altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several halogenated phenoxyethylamines and benzylamines. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Aromatic Ring Key Structural Features Potential Applications
[2-(2-Bromo-4-fluorophenoxy)ethyl]dimethylamine C₁₀H₁₂BrFNO 260.11 2-Bromo, 4-fluoro Phenoxyethyl + dimethylamine Drug discovery, receptor modulation
2-(4-Bromophenoxy)-N,N-dimethylethylamine C₁₀H₁₄BrNO 244.13 4-Bromo Phenoxyethyl + dimethylamine Intermediate in organic synthesis
[(3-Bromo-4-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine C₁₁H₁₆BrFN₂ 283.16 3-Bromo, 4-fluoro Benzyl + dimethylaminoethylamine Ligand design, enzyme inhibition
4-Bromo-2,5-dimethoxyphenethylamine (2C-B) C₁₀H₁₄BrNO₂ 276.13 4-Bromo, 2,5-dimethoxy Phenethylamine + methoxy groups Psychoactive research

Key Structural and Functional Differences

Substituent Position and Electronic Effects Compared to 2-(4-Bromophenoxy)-N,N-dimethylethylamine , the target compound has an additional fluorine atom at the 4-position and bromine at the 2-position. The absence of fluorine in 2-(4-Bromophenoxy)-N,N-dimethylethylamine reduces its polarity, making it more lipophilic than the target compound .

Linkage Type: Phenoxyethyl vs. Benzyl [(3-Bromo-4-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine replaces the phenoxy oxygen with a methylene (-CH₂-) group. This reduces steric hindrance and increases rotational freedom, which may improve conformational adaptability in biological systems.

Core Scaffold Differences 2C-B features a phenethylamine backbone with methoxy groups, contrasting sharply with the phenoxyethyl-dimethylamine structure of the target compound. The methoxy groups in 2C-B enhance serotonin receptor affinity, whereas bromo/fluoro substituents in the target compound may prioritize interactions with halogen-binding pockets in enzymes or receptors.

Hypothetical Property Implications

  • Solubility: The fluorine atom in the target compound increases polarity, likely improving aqueous solubility compared to non-fluorinated analogs like 2-(4-Bromophenoxy)-N,N-dimethylethylamine .
  • Metabolic Stability: The phenoxy linkage may confer greater resistance to oxidative metabolism compared to benzyl or phenethylamine analogs .

Research and Application Context

  • 2C-B highlights the importance of halogen and alkoxy substituents in CNS activity, though the target compound’s phenoxyethyl backbone may redirect its utility toward non-psychoactive targets.

Biological Activity

[2-(2-Bromo-4-fluorophenoxy)ethyl]dimethylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a bromo and fluorine substitution on the phenoxy group, which is known to influence its biological activity. The presence of these halogen atoms can enhance the lipophilicity and overall reactivity of the molecule, potentially affecting its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The fluorine atom enhances binding affinity, which may modulate signaling pathways or inhibit enzyme activities, contributing to therapeutic effects.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial properties. In vitro assays demonstrated significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Research has shown that this compound can induce apoptosis in cancer cell lines. In particular, studies have reported IC50 values in the micromolar range against several cancer types, including breast and lung cancers. The compound's ability to trigger apoptotic pathways makes it a candidate for further development as an anticancer drug.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant activity against bacteria
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionModulates enzyme activity

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound was found to induce apoptosis with an IC50 value of 15 µM, comparable to established chemotherapeutics such as doxorubicin. Flow cytometry analysis revealed increased levels of cleaved caspase-3, indicating activation of apoptotic pathways.

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited minimum inhibitory concentrations (MICs) of 8 µg/mL for both strains, demonstrating promising antimicrobial properties.

Research Findings

Recent literature emphasizes the need for further exploration into the pharmacokinetics and toxicity profiles of this compound. While initial findings are promising, comprehensive in vivo studies are necessary to ascertain its therapeutic potential fully.

Q & A

Q. What are the established synthetic routes for [2-(2-Bromo-4-fluorophenoxy)ethyl]dimethylamine?

The synthesis typically involves alkylation and halogenation steps. For example:

  • Step 1 : Bromination of a fluorophenol derivative using bromine in dichloromethane (DCM) under controlled conditions to introduce the bromo group .
  • Step 2 : Alkylation of dimethylamine with a bromo-fluorophenoxy ethyl intermediate. This reaction is often conducted under heating (e.g., at the boiling point of the solvent) for 3–5 hours to optimize yield .
  • Purification : Column chromatography or recrystallization is used to isolate the final product.

Q. How is the structural identity of this compound confirmed in research settings?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are employed to verify the positions of the bromo, fluoro, and dimethylamine groups. For instance, the InChI code (e.g., from PubChem) provides a reference for expected spectral peaks .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular weight (e.g., 272.1 g/mol for related bromo-fluorophenyl derivatives) .
  • X-ray Crystallography : SHELX software (SHELXL) refines crystal structures, particularly for resolving steric effects caused by the bromo and fluoro substituents .

Q. What are the primary research applications of this compound?

  • Medicinal Chemistry : Acts as a precursor for bromodomain inhibitors (e.g., analogs of ISOX-DUAL) targeting transcriptional regulation .
  • Biochemical Studies : Used to probe enzyme interactions, such as acetylated lysine mimicry in histone-binding assays .
  • Material Science : Explored for stabilizing polymers due to its halogenated aromatic backbone .

Advanced Questions

Q. How can researchers optimize the synthesis yield and purity of this compound?

  • Reaction Conditions : Extend reaction time to 4–5 hours at elevated temperatures to ensure complete alkylation .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency .
  • Analytical Monitoring : Employ HPLC (High-Performance Liquid Chromatography) with UV detection to track intermediate formation and purity (>95%) .

Q. How should discrepancies in crystallographic data be resolved during structural analysis?

  • High-Resolution Refinement : Use SHELXL to refine twinned or high-resolution data, leveraging constraints for the bromo-fluoro substituents to reduce thermal motion artifacts .
  • Validation Tools : Cross-validate with NMR coupling constants (e.g., 3JHF^3J_{H-F} for fluorine-proton interactions) to confirm spatial arrangements .

Q. What experimental designs are recommended for assessing biological activity?

  • In Vitro Assays :
    • Bromodomain Inhibition : Use fluorescence polarization assays with recombinant BRD4/CBP proteins to measure IC50_{50} values .
    • Cellular Uptake : Radiolabel the compound (e.g., 18^{18}F isotope) and track localization via autoradiography in cancer cell lines .
  • Structure-Activity Relationship (SAR) : Systematically modify the phenoxyethyl backbone and dimethylamine group to evaluate binding affinity changes using molecular docking (e.g., AutoDock Vina) .

Q. How can computational modeling aid in predicting the compound’s reactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites, particularly at the bromine and fluorine atoms .
  • Molecular Dynamics (MD) : Simulate interactions with solvent (e.g., water/DCM mixtures) to assess stability under storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(2-Bromo-4-fluorophenoxy)ethyl]dimethylamine
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[2-(2-Bromo-4-fluorophenoxy)ethyl]dimethylamine

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